molecular formula C22H18ClN3O3S B2465357 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 886965-00-0

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2465357
CAS No.: 886965-00-0
M. Wt: 439.91
InChI Key: YYKRDICSYBTLKW-UHFFFAOYSA-N
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Description

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1 H, 13 C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the treatment of intermediate compounds with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various techniques such as IR, 1 H, 13 C NMR and mass spectral data .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study detailed the synthesis of new pyridine derivatives with antimicrobial properties. These derivatives were prepared from 2-amino-substituted benzothiazoles and specific chlorides using pyridine, resulting in compounds with significant antibacterial activity. The compounds' structures were confirmed via chemical analysis and spectral data, including IR, 1H NMR, and mass spectral studies, highlighting their potential in antimicrobial applications (Patel & Agravat, 2007).

Antifungal, Insecticidal, and Herbicidal Activities

Another research focused on the synthesis of benzoxazoles, benzothiazoles, and benzimidazoles, exploring their antifungal, insecticidal, and herbicidal activities. This study found that while benzimidazoles tended to exhibit antifungal activity, benzothiazoles showed promise as herbicidal agents. The presence of chloro, trifluoromethyl, methoxy, and ethoxy groups at specific positions significantly enhanced activity, indicating the versatility of these compounds in various agricultural and pharmaceutical applications (Hisano et al., 1982).

Synthesis and Biological Activity

Research on the synthesis of novel benzodifuranyl derivatives, including triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone, has also been reported. These compounds were tested for their anti-inflammatory and analgesic activities, showing potential as COX-1/COX-2 inhibitors with high inhibitory activity on COX-2 selectivity. Such studies underscore the chemical's potential in developing new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Synthesis and Utilization for Anticancer Studies

Additionally, compounds related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies offer insights into the design of potential anticancer agents, emphasizing the role of structural modifications in enhancing biological activity (Hour et al., 2007).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar thiazole derivatives have been found to exhibit various biological effects. For instance, some thiazole derivatives have been found to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory response .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-28-16-7-3-6-15(11-16)21(27)26(13-14-5-4-10-24-12-14)22-25-19-18(29-2)9-8-17(23)20(19)30-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKRDICSYBTLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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